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Introduction
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine

kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine

kinases and its overexpression and activation are implicated in tumor progression, metastasis,

and the development of therapeutic resistance in various cancers.[3] Notably, AXL signaling

has been identified as a key mechanism of acquired resistance to epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DS-

1205b has demonstrated significant preclinical activity in inhibiting AXL, thereby overcoming

EGFR-TKI resistance and suppressing tumor growth. This technical guide provides an in-depth

overview of the pharmacological data and experimental methodologies related to DS-1205b.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for DS-1205b.
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Parameter Value Assay Type
Cell
Line/System

Reference

IC50 (AXL

Kinase)
1.3 nM

Mobility Shift

Assay

Recombinant

AXL protein

EC50 (Cell

Migration)
2.7 nM

hGAS6-induced

migration

AXL-

overexpressing

NIH3T3 cells

Table 1: In Vitro Activity of DS-1205b

Cell Line
EGFR
Mutation
Status

Erlotinib
IC50
(Parental)

Erlotinib
IC50
(Resistan
t)

Osimertin
ib IC50
(Parental)

Osimertin
ib IC50
(Resistan
t)

Referenc
e

HCC827
EGFR-

mutant
11.3 nM 4,278.4 nM 9.2 nM 3,975.9 nM

Table 2: IC50 Values of EGFR TKIs in Parental and Resistant HCC827 NSCLC Cells

Core Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of DS-1205b against AXL and

other kinases.

Methodology:

The kinase inhibitory activity of DS-1205b against AXL, MER, MET, and TRKA kinases was

assessed using a mobility shift assay.

Recombinant human AXL, MER, MET, and TRKA proteins were used in the assay.

DS-1205b, dissolved in dimethyl sulfoxide (DMSO), was added to the kinase solution and

incubated at room temperature for 20 minutes.
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The kinase reaction was initiated by the addition of ATP to a final concentration of 1 mM,

which approximates physiological conditions.

The reaction plates were then incubated at 28°C for 45 minutes.

The degree of kinase inhibition was determined using the LabChip EZ Reader.

The IC50 value was calculated from the resulting inhibition curve.

A broader kinase selectivity panel of 161 kinases was also evaluated using a similar mobility

shift assay format.

Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of DS-1205b on AXL-mediated cell migration.

Methodology:

A Boyden chamber assay, a widely accepted method for evaluating cell migration, was

utilized.

AXL-overexpressing NIH3T3 cells were used for this experiment.

The upper chamber of the transwell insert was seeded with the cells in serum-free media.

The lower chamber contained media with human GAS6 (hGAS6), the ligand for AXL, acting

as a chemoattractant.

DS-1205b at various concentrations was added to the upper chamber with the cells.

The cells were incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator,

allowing for migration through the porous membrane of the transwell insert.

Following incubation, non-migrated cells on the upper surface of the membrane were

removed.

Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with

crystal violet or DAPI).
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The number of migrated cells was quantified by imaging and counting the stained cells.

The half-maximal effective concentration (EC50) for the inhibition of cell migration was then

determined.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To assess the in vivo antitumor efficacy of DS-1205b, alone and in combination with

EGFR TKIs.

Methodology:

The HCC827 human NSCLC cell line, which harbors an EGFR mutation, was used to

establish the xenograft model.

Female athymic nude mice were subcutaneously inoculated with HCC827 cells in the flank.

Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

The mice were then randomized into different treatment groups: vehicle control, DS-1205b

alone, EGFR-TKI (erlotinib or osimertinib) alone, and the combination of DS-1205b and an

EGFR-TKI.

DS-1205b was administered orally.

Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated

using the formula: (length x width²)/2.

Body weight and the general health of the mice were also monitored.

The antitumor effect was evaluated by comparing the tumor growth inhibition between the

different treatment groups.

To investigate the effect on acquired resistance, treatment was continued long-term to

observe any delay in the onset of resistance in the combination therapy groups compared to

the EGFR-TKI monotherapy groups.
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AXL-mediated bypass of EGFR-TKI inhibition.

Experimental Workflow for In Vivo Xenograft Studies
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Workflow for NSCLC xenograft model studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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